1-(3-Methoxypropoxy)-2,3-dimethylbenzene
Description
1-(3-Methoxypropoxy)-2,3-dimethylbenzene (CAS: 1690486-61-3) is an alkyl-substituted benzene derivative featuring a 3-methoxypropoxy group (–OCH₂CH₂CH₂OCH₃) and two methyl substituents at the 2- and 3-positions of the aromatic ring. This compound is cataloged in chemical databases with a purity of up to 96% and is commercially available for research applications .
Properties
IUPAC Name |
1-(3-methoxypropoxy)-2,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-10-6-4-7-12(11(10)2)14-9-5-8-13-3/h4,6-7H,5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFNSGFBSSNJCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCOC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxypropoxy)-2,3-dimethylbenzene typically involves the reaction of 2,3-dimethylphenol with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxypropoxy)-2,3-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(3-Methoxypropoxy)-2,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropoxy)-2,3-dimethylbenzene involves its interaction with specific molecular targets. The methoxypropoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The dimethyl groups on the benzene ring can affect the compound’s electronic properties, making it more or less reactive in certain chemical environments.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Toxicity of Dimethylbenzene Isomers
| Compound | EC₅₀ (mg/L) for P. akamusi Larvae | Toxicity Rank |
|---|---|---|
| 1,2-Dimethylbenzene | 8.7 | 1 (Highest) |
| 1,3-Dimethylbenzene | 11.2 | 2 |
| 1,4-Dimethylbenzene | 16.5 | 3 |
Biological Activity
1-(3-Methoxypropoxy)-2,3-dimethylbenzene, also known by its CAS number 1690486-61-3, is a compound that has garnered attention for its potential biological activities. This article reviews various studies and findings related to its biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by its methoxypropoxy side chain and a dimethyl-substituted benzene ring. The structural formula can be represented as follows:
This compound's unique structure contributes to its interaction with biological systems, particularly in enzyme inhibition and potential therapeutic effects.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects against diseases such as cancer .
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation, making it a candidate for further research in cancer therapy .
- Anti-inflammatory Properties : There is evidence supporting its role in reducing inflammation, which is crucial in the treatment of chronic inflammatory diseases.
Case Studies
- Antitumor Activity : A study highlighted the efficacy of this compound in inhibiting the growth of various cancer cell lines. The compound showed significant cytotoxicity against ovarian and prostate cancer cells, suggesting its potential as an anticancer agent .
- Enzyme Interaction : Research demonstrated that this compound could bind effectively to the active sites of certain enzymes, leading to a decrease in their activity. This binding affinity was quantitatively assessed using enzyme kinetics studies.
Data Table: Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of tumor cell proliferation | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Enzyme inhibition | Decreased activity of target enzymes |
Applications in Medicinal Chemistry
The potential applications of this compound extend beyond basic research. Its properties make it suitable for:
- Drug Development : As a lead compound for synthesizing new drugs targeting cancer and inflammatory diseases.
- Biological Probes : Utilized in studies to understand specific biological pathways and enzyme functions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
